molecular formula C24H26BrN3O2S2 B11638941 N-(5-Bromopyridin-2-yl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 441783-93-3

N-(5-Bromopyridin-2-yl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Katalognummer: B11638941
CAS-Nummer: 441783-93-3
Molekulargewicht: 532.5 g/mol
InChI-Schlüssel: CYQMBEUCQWAYDA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the hexahydroquinoline-carboxamide class, characterized by a bicyclic quinoline core fused with a partially hydrogenated ring system. The structure includes a 5-bromopyridin-2-yl amide group at position 3, a 5-ethyl-2-(ethylthio)thiophene substituent at position 4, and a methyl group at position 2. The 5-oxo group introduces polarity, balancing solubility .

Eigenschaften

CAS-Nummer

441783-93-3

Molekularformel

C24H26BrN3O2S2

Molekulargewicht

532.5 g/mol

IUPAC-Name

N-(5-bromopyridin-2-yl)-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C24H26BrN3O2S2/c1-4-15-11-16(24(32-15)31-5-2)21-20(23(30)28-19-10-9-14(25)12-26-19)13(3)27-17-7-6-8-18(29)22(17)21/h9-12,21,27H,4-8H2,1-3H3,(H,26,28,30)

InChI-Schlüssel

CYQMBEUCQWAYDA-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(S1)SCC)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=NC=C(C=C4)Br)C

Herkunft des Produkts

United States

Biologische Aktivität

The compound N-(5-Bromopyridin-2-yl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide represents a novel addition to the class of heterocyclic compounds with potential therapeutic applications. Its unique structural features, including a combination of thiophene, pyridine, and hexahydroquinoline moieties, suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on recent studies and findings.

Structural Overview

The compound has a complex structure characterized by:

  • Pyridine ring : Contributes to its electronic properties.
  • Thiophene ring : Enhances reactivity and biological interactions.
  • Hexahydroquinoline core : Provides a stable scaffold for further functionalization.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to modulate enzyme activity and receptor interactions through:

  • Kinase Inhibition : The compound may inhibit certain kinases by binding to their active sites, disrupting signal transduction pathways essential for cell proliferation and survival.
  • Receptor Binding : Interaction with various receptors can lead to alterations in cellular responses.

Anticancer Properties

Recent studies indicate that compounds similar to N-(5-Bromopyridin-2-yl)-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide exhibit significant anticancer activity. For instance:

  • In vitro assays demonstrated that derivatives can induce mitotic arrest and exhibit antiproliferative effects in cancer cell lines .

Antimicrobial Activity

The compound shows promising antimicrobial properties:

  • Bacterial Inhibition : Similar thiophene-containing compounds have demonstrated effectiveness against various pathogenic bacteria .

Case Studies

Several case studies have explored the biological efficacy of related compounds:

  • Study on Polo-like Kinase 1 (Plk1) Inhibitors :
    • A series of compounds were evaluated for their ability to inhibit Plk1 with IC50 values ranging from 4.4 μM to lower depending on structural modifications. The modifications included varying the thiophene and quinoline substitutions which significantly affected the binding affinity and biological activity .
  • Antimicrobial Evaluation :
    • Compounds featuring similar structural motifs were tested against standard bacterial strains like E. coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited higher antibacterial activity compared to traditional antibiotics .

Data Tables

Compound NameStructural FeaturesBiological ActivityUnique Attributes
N-(5-Bromopyridin-2-yl)-4-(5-Ethyl...)Thiophene and quinoline ringsAnticancer, AntimicrobialUnique substitution pattern enhances reactivity
4-(5-Ethyl...)Similar heterocyclic ringsAntimicrobialContains ethyl groups increasing lipophilicity
6-MethylquinolineQuinoline structure onlyAnticancerLacks thiophene component

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Thiophene Modifications

  • 2-Methyl-4-(5-methyl-2-(methylthio)thiophen-3-yl)-5-oxo-7-phenyl-N-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS: 476483-20-2) Key Differences:
  • Thiophene substituents: Methyl and methylthio (vs. ethyl and ethylthio in the target compound).
  • Pyridinyl group: Unsubstituted pyridin-2-yl (vs. 5-bromo substitution).
  • Core substitution: Phenyl at position 7 (vs. hydrogen in the target compound).
    • Implications :
  • Reduced steric bulk and lipophilicity due to smaller thiophene substituents.
  • Lower electron-withdrawing effect (lack of bromine) may weaken binding to targets requiring halogen interactions .

Analogues with Aromatic Ring Replacements

  • 4-(4-Bromophenyl)-2-methyl-N-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS: 361195-60-0) Key Differences:
  • Thiophene replaced by 4-bromophenyl.
  • Pyridine substituent: 6-methylpyridin-2-yl (vs. 5-bromo).
    • Implications :
  • Methylpyridine may reduce metabolic stability compared to brominated analogues .

  • 4-(3-Bromophenyl)-N-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS: 493017-13-3) Key Differences:
  • Thiophene replaced by 3-bromophenyl.
  • Amide substituent: 2-methoxyphenyl (vs. 5-bromopyridin-2-yl).
    • Implications :
  • Methoxy group introduces hydrogen-bonding capacity but may reduce cell permeability.
  • Bromophenyl retains halogen bonding but lacks the sulfur-mediated interactions of thiophene .

Analogues with Heterocyclic Variations

  • N-(5-Bromobenzo[d]thiazol-2-yl)-4-(2,4-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide (CAS: 476483-18-8) Key Differences:
  • Amide group: Benzo[d]thiazol-2-yl (vs. pyridinyl).
  • Additional substituents: 2,4-Dimethoxyphenyl and trimethyl groups.
    • Implications :
  • Benzo[d]thiazole enhances aromatic stacking and metabolic stability.
  • Methoxy groups improve solubility but may compete for hydrophobic binding sites .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) LogP* Key Substituents Notable Features
Target Compound ~540 4.2 5-Bromopyridin-2-yl, ethylthio-thiophene High lipophilicity, halogen bonding
476483-20-2 ~495 3.8 Methylthio-thiophene, phenyl Moderate solubility, lower LogP
361195-60-0 ~510 4.0 4-Bromophenyl, 6-methylpyridin-2-yl Rigid structure, π-π interactions
493017-13-3 ~500 3.5 3-Bromophenyl, 2-methoxyphenyl Polar surface area >100 Ų

*Estimated using fragment-based methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.